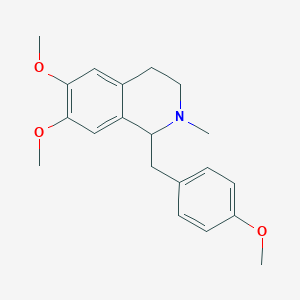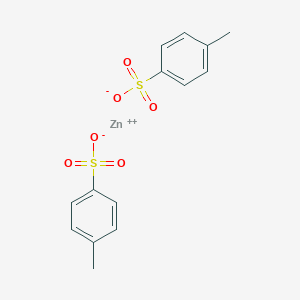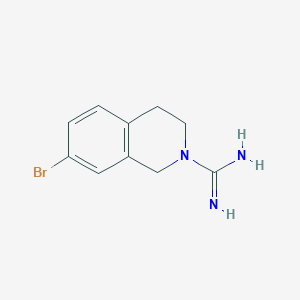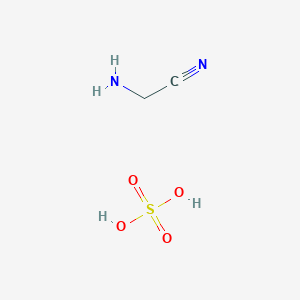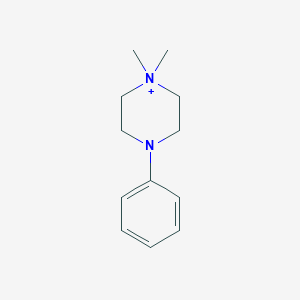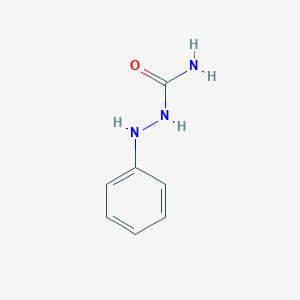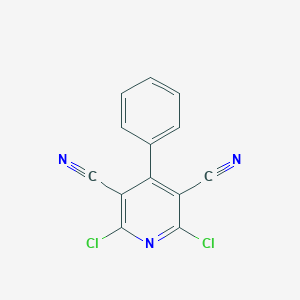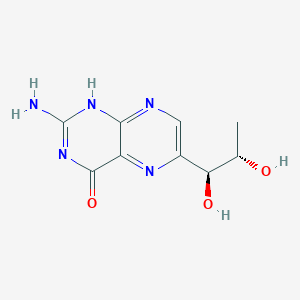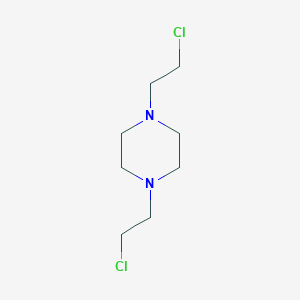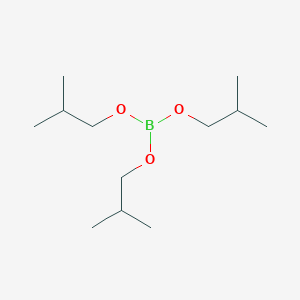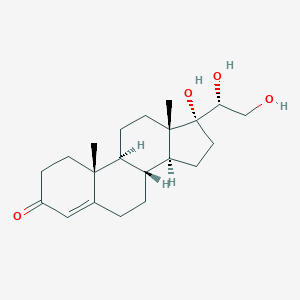
17,20,21-Trihydroxypregn-4-en-3-one, (20R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17,20,21-Trihydroxypregn-4-en-3-one, (20R)-, also known as 20-hydroxyecdysone (20E), is a naturally occurring steroid hormone found in insects and some plants. It belongs to the ecdysteroid family of hormones, which play a crucial role in the regulation of growth, development, and reproduction in insects. 20E has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.
作用機序
The mechanism of action of 20E involves its binding to specific receptors in target cells, which then triggers a cascade of signaling events that ultimately lead to changes in gene expression and cellular function. The exact molecular mechanisms underlying these effects are still being studied, but it is believed that 20E may act through a variety of pathways, including the activation of protein kinases, the modulation of ion channels, and the regulation of transcription factors.
生化学的および生理学的効果
20E has a range of biochemical and physiological effects in insects and other organisms. In insects, it has been shown to stimulate the synthesis of cuticle proteins, promote the breakdown of larval tissues during metamorphosis, and regulate the timing of reproduction. In humans, 20E has been studied for its potential effects on bone metabolism, muscle growth, and cancer cell proliferation.
実験室実験の利点と制限
One advantage of using 20E in lab experiments is its high potency and specificity, which allows researchers to study its effects on specific cellular pathways or physiological processes. Additionally, 20E is readily available and relatively inexpensive compared to other hormones or growth factors. However, one limitation of using 20E in lab experiments is its potential for non-specific effects or toxicity at high concentrations. Careful dose-response studies and appropriate controls are necessary to ensure that the observed effects are due to the hormone itself and not other factors.
将来の方向性
There are several potential future directions for research on 20E. One area of interest is its potential applications in human health, particularly in the treatment of diseases such as cancer and osteoporosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on cellular signaling and gene expression. Finally, there is potential for the development of new drugs or therapies based on the structure and function of 20E and related ecdysteroid hormones.
合成法
The synthesis of 20E involves several steps, including the extraction of the hormone from natural sources, such as plants or insects, and its purification through various chromatographic techniques. Alternatively, 20E can be synthesized chemically from cholesterol or other sterols using specific chemical reactions.
科学的研究の応用
20E has been widely used in scientific research, particularly in the study of insect physiology and biochemistry. It has been shown to have a range of effects on insect growth and development, including stimulating molting, regulating metamorphosis, and promoting reproduction. Additionally, 20E has been studied for its potential applications in human health, particularly in the treatment of certain diseases, such as cancer and osteoporosis.
特性
CAS番号 |
128-19-8 |
|---|---|
製品名 |
17,20,21-Trihydroxypregn-4-en-3-one, (20R)- |
分子式 |
C21H32O4 |
分子量 |
348.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3/t15-,16+,17+,18-,19+,20+,21+/m1/s1 |
InChIキー |
XNFSGLNHLVHCFT-RMWFXKKMSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



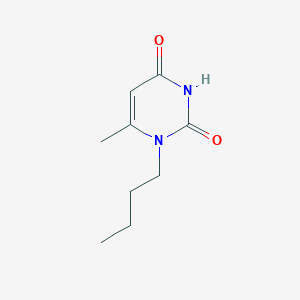
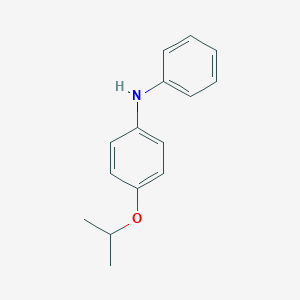
![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)
